

# Fluorescein-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Fluorescein-PEG4-NHS ester*

Cat. No.: *B12367159*

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For researchers, scientists, and drug development professionals, **Fluorescein-PEG4-NHS ester** is a versatile and valuable tool for fluorescently labeling and tracking biomolecules. This guide provides an in-depth overview of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.

This bifunctional molecule consists of a fluorescein dye, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The fluorescein component provides the fluorescent signal, the hydrophilic PEG4 spacer enhances solubility in aqueous environments and reduces steric hindrance, and the NHS ester group allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules.<sup>[1]</sup> This combination of features makes it a powerful reagent in various research and development applications, including drug discovery, where it aids in understanding the distribution and behavior of therapeutic molecules within biological systems.<sup>[1]</sup>

## Core Properties and Specifications

A clear understanding of the physicochemical properties of **Fluorescein-PEG4-NHS ester** is crucial for its effective application. The following tables summarize its key characteristics.

Identifier	Value
Chemical Name	Fluorescein-polyethylene glycol-N-hydroxysuccinimide ester
Synonyms	Fluorescein-PEG4-NHS ester, FITC-PEG4-NHS
CAS Number	Not consistently available across sources
Chemical and Physical Properties	
Molecular Formula	C <sub>36</sub> H <sub>37</sub> N <sub>3</sub> O <sub>13</sub> S[2]
Molecular Weight	751.76 g/mol [2][3]
Appearance	Orange/yellow solid or semi-solid[4]
Solubility	Soluble in water, DMSO, DMF[4][5][6]
Excitation Maximum (λ <sub>ex</sub> )	~494 nm[5][6]
Emission Maximum (λ <sub>em</sub> )	~517 nm[5][6]

## Experimental Protocol: Labeling of Biomolecules

The following protocol provides a general framework for the covalent labeling of proteins or other biomolecules containing primary amines with **Fluorescein-PEG4-NHS ester**. The protocol is based on standard NHS ester chemistry.

### Materials and Reagents:

- **Fluorescein-PEG4-NHS ester**
- Biomolecule to be labeled (e.g., protein, antibody)
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; 0.1 M phosphate buffer, pH 7.2-8.0)[7][8]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[7][9]

- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., gel filtration column, dialysis cassette)[7][9]

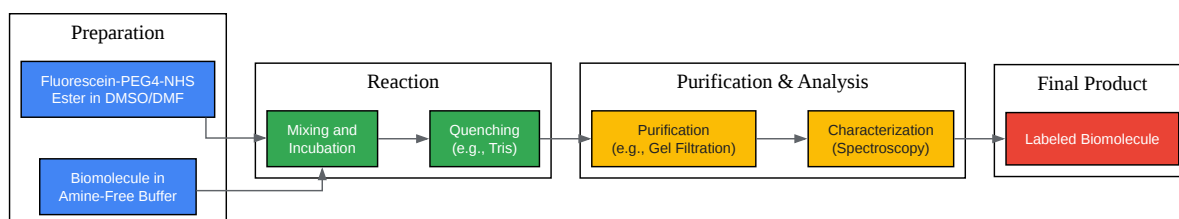
## Procedure:

- Biomolecule Preparation:
  - Dissolve the biomolecule in the amine-free buffer at a concentration of 1-10 mg/mL.[7]
  - If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.[8][9]
- **Fluorescein-PEG4-NHS Ester** Solution Preparation:
  - Allow the vial of **Fluorescein-PEG4-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]
  - Immediately before use, prepare a stock solution of the labeling reagent in anhydrous DMF or DMSO (e.g., 10 mg/mL).[7][9] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored for extended periods.[9][10]
- Labeling Reaction:
  - Calculate the required amount of **Fluorescein-PEG4-NHS ester**. A 10-20 fold molar excess of the NHS ester to the biomolecule is a common starting point for optimization.[9]
  - Add the calculated volume of the **Fluorescein-PEG4-NHS ester** stock solution to the biomolecule solution while gently vortexing.[7]
  - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]
- Quenching the Reaction:
  - To stop the labeling reaction, add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM.
  - Incubate for an additional 30 minutes at room temperature.

- Purification of the Conjugate:
  - Remove the unreacted **Fluorescein-PEG4-NHS ester** and byproducts using a suitable purification method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.[7][9]
- Characterization and Storage:
  - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein).
  - Store the labeled biomolecule under appropriate conditions, typically at 4°C or -20°C, protected from light.

## Visualizing the Workflow

To better illustrate the experimental process and the underlying chemical reaction, the following diagrams have been generated.



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Caption: Experimental workflow for labeling biomolecules.

Caption: NHS ester reaction with a primary amine.

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